Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a synthetic organic compound belonging to the class of indole derivatives. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol. The compound features a methoxy group at the 5-position and a dimethylated carboxamide group at the 2-position of the indole ring, which contributes to its unique chemical properties and biological activities. The compound is characterized by its moderate lipophilicity and ability to form hydrogen bonds, making it relevant in various chemical and biological contexts .
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- has been studied for its biological activities, particularly its potential as an antiviral, anticancer, and antimicrobial agent. Research indicates that this compound may inhibit certain enzymes involved in disease processes, thus contributing to its therapeutic potential. For instance, it has shown promise in inhibiting α-glucosidase, an enzyme linked to glucose metabolism, which is significant for managing diabetes .
The synthesis of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- typically involves several key steps:
These steps can be optimized for large-scale production using continuous flow reactors and high-throughput screening techniques .
Indole-2-carboxamide, N,N-dimethyl-5-methoxy- finds applications across various fields:
The interaction studies of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- reveal its mechanism of action primarily through enzyme inhibition. The compound forms hydrogen bonds with target enzymes, thereby inhibiting their activity and affecting cellular pathways involved in metabolism and signaling. This interaction profile suggests that it may serve as a lead compound for developing new therapeutic agents targeting specific diseases .
Several compounds share structural similarities with Indole-2-carboxamide, N,N-dimethyl-5-methoxy-, each exhibiting distinct properties:
| Compound Name | Structure Comparison | Unique Features |
|---|---|---|
| Indole-2-carboxamide | Lacks methoxy and dimethyl groups | Different biological activities |
| Indole-3-carboxamide | Carboxamide group at the 3-position | Varying reactivity and applications |
| 5-Methoxyindole | Lacks carboxamide and dimethyl groups | Primarily used in synthesizing other indole derivatives |
Indole-2-carboxamide, N,N-dimethyl-5-methoxy-'s unique substitution pattern enhances its lipophilicity and ability to form hydrogen bonds with target enzymes, distinguishing it from its analogs .
The synthesis of indole-2-carboxamide derivatives typically employs a multi-step strategy involving indole ring formation, functionalization, and amide coupling. A widely adopted approach begins with Fisher indole cyclization, where phenyl hydrazine derivatives react with α-keto acids or esters to form 3-substituted indole-2-carboxylates. For example, 5-methoxyindole-2-carboxylic acid—a key precursor for N,N-dimethyl-5-methoxy derivatives—is synthesized via cyclization of 4-methoxyphenylhydrazine with pyruvic acid, followed by alkaline hydrolysis of the intermediate ester.
Critical to functionalization is the introduction of substituents at the indole C3 and N1 positions. Recent methodologies leverage Vilsmeier–Haack formylation to install formyl groups at C3, which are subsequently reduced to hydroxymethyl intermediates or converted to azides for click chemistry applications. For instance, sodium borohydride reduction of a C3-formylated indole-2-carboxylate yields a hydroxymethyl derivative, which undergoes phosphorazidate-mediated azidation to produce photolabile probes.
Amide bond formation between indole-2-carboxylic acids and amines is achieved via peptide coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reagents facilitate efficient coupling with N,N-dimethylamine derivatives under mild conditions. A representative synthesis of N,N-dimethyl-5-methoxy indole-2-carboxamide involves:
This route achieves yields exceeding 85% with high purity, as confirmed by $$ ^1H $$ NMR and high-resolution mass spectrometry.
The N,N-dimethyl group on the carboxamide nitrogen profoundly influences molecular properties:
The 5-methoxy substituent on the indole ring contributes to:
Substituent effects were systematically evaluated using indole-2-carboxamide analogues with variations at C3, C5, and the amide nitrogen. Key findings include:
| Position | Substituent | IC$$_{50}$$ (μM) | Log $$ P $$ | Microsomal $$ t_{1/2} $$ (min) |
|---|---|---|---|---|
| C5 | H | 6.5 ± 1.5 | 2.1 | 2.1 |
| C5 | OCH$$_3$$ | 0.9 ± 0.2 | 1.8 | 23.4 |
| C5 | Cl | 2.4 ± 0.8 | 2.4 | 12.7 |
| N-Amide | N,N-Dimethyl | 0.6 ± 0.3 | 1.6 | 23.4 |
| N-Amide | N-Methyl | 1.7 ± 1.2 | 1.9 | 5.6 |
C5 substituents:
Amide nitrogen substituents:
C3 modifications:
Indole-2-carboxamide derivatives, including the N,N-dimethyl-5-methoxy- variant, demonstrate significant multi-target kinase inhibitory activity, particularly against Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2 [4] [5] [7]. The structural framework of indole-2-carboxamides provides an optimal scaffold for simultaneous targeting of these critical cellular kinases through competitive adenosine triphosphate binding mechanisms [3] [4].
The Epidermal Growth Factor Receptor inhibitory activity of indole-2-carboxamide derivatives has been extensively characterized, with compounds demonstrating inhibitory concentration 50 values ranging from 71 to 137 nanomolar [3] [4]. Specifically, indole-2-carboxamide derivatives containing 5-substituted modifications exhibit enhanced binding affinity to the Epidermal Growth Factor Receptor active site through key hydrogen bonding interactions with glutamic acid 885 and aspartic acid 1046 residues [3]. The methoxy substitution at the 5-position of the indole ring contributes to improved lipophilicity and membrane permeability, factors crucial for cellular uptake and target engagement [20].
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) | Reference |
|---|---|---|---|
| 5-chloro derivative | 89 ± 6 | 23 ± 2 | [4] |
| 5-fluoro derivative | 98 ± 8 | 34 ± 3 | [4] |
| 5-trifluoromethyl derivative | 94 ± 8 | 24 ± 2 | [7] |
| 5-methyl derivative | 85 ± 5 | 16 ± 2 | [7] |
The structure-activity relationship analysis reveals that electron-withdrawing groups at the 5-position of the indole ring enhance kinase inhibitory activity through improved binding interactions within the adenosine triphosphate binding pocket [7]. The N,N-dimethyl substitution on the carboxamide moiety provides optimal spatial orientation for kinase binding while maintaining favorable pharmacokinetic properties [2] [11].
Molecular docking studies demonstrate that indole-2-carboxamide derivatives adopt a similar binding conformation within both Epidermal Growth Factor Receptor and Cyclin-Dependent Kinase 2 active sites [3] [26]. The indole ring system occupies the adenine-binding region, while the carboxamide linker extends toward the ribose-binding pocket, facilitating dual-target engagement [26]. This binding mode explains the observed selectivity for these kinases over other protein kinase family members [3].
Indole-2-carboxamide compounds, including the N,N-dimethyl-5-methoxy- derivative, induce apoptosis through coordinated activation of caspase cascades and modulation of B-cell lymphoma 2 family proteins [4] [5] [8]. The apoptotic response involves both intrinsic mitochondrial and extrinsic death receptor pathways, with predominant activation of the mitochondrial-dependent mechanism [27] [31].
The intrinsic apoptotic pathway activation begins with mitochondrial membrane permeabilization mediated by pro-apoptotic B-cell lymphoma 2 family proteins [8] [31]. Indole-2-carboxamide treatment leads to significant upregulation of B-cell lymphoma 2-associated X protein and downregulation of anti-apoptotic B-cell lymphoma 2 protein expression [4] [5]. This altered balance facilitates cytochrome c release from mitochondria, subsequently activating caspase-9 through apoptotic protease activating factor-1 complex formation [31].
Caspase activation follows a hierarchical cascade initiated by caspase-9 activation, which subsequently cleaves and activates effector caspases including caspase-3, caspase-6, and caspase-7 [4] [5] [31]. Experimental evidence demonstrates significant increases in caspase-3 and caspase-9 activity following indole-2-carboxamide treatment, with caspase-3 activity increasing by 3-5 fold compared to control conditions [4] [5]. The activation of caspase-8 suggests concurrent engagement of extrinsic apoptotic pathways, potentially through death receptor signaling [4].
| Apoptotic Marker | Fold Change | Time Point | Reference |
|---|---|---|---|
| Caspase-3 activity | 4.2 ± 0.3 | 24 hours | [4] |
| Caspase-9 activity | 3.8 ± 0.4 | 24 hours | [4] |
| Caspase-8 activity | 2.1 ± 0.2 | 24 hours | [4] |
| Cytochrome c release | 3.5 ± 0.5 | 18 hours | [4] |
| B-cell lymphoma 2 expression | 0.3 ± 0.1 | 12 hours | [4] |
| B-cell lymphoma 2-associated X protein expression | 2.8 ± 0.3 | 12 hours | [4] |
The regulation of B-cell lymphoma 2 family proteins involves both transcriptional and post-translational mechanisms [8] [31]. Indole-2-carboxamide compounds promote proteasomal degradation of anti-apoptotic B-cell lymphoma 2 proteins through reactive oxygen species-dependent pathways [27]. Simultaneously, these compounds enhance the expression and mitochondrial translocation of pro-apoptotic family members, including B-cell lymphoma 2-associated X protein and B-cell lymphoma 2 homologous antagonist/killer [31].
The p53 tumor suppressor protein plays a crucial role in indole-2-carboxamide-induced apoptosis, with significant upregulation observed following treatment [4] [5]. p53 activation leads to transcriptional upregulation of pro-apoptotic genes and cell cycle arrest at the G1/S checkpoint, contributing to the overall antiproliferative effect [19]. The coordinated activation of p53-dependent and p53-independent apoptotic pathways ensures robust cell death induction across diverse cellular contexts [25].
Reactive oxygen species generation represents an upstream trigger for apoptotic pathway activation following indole-2-carboxamide treatment [27]. These compounds induce mitochondrial reactive oxygen species production, which subsequently activates stress-responsive signaling cascades leading to B-cell lymphoma 2 family protein modulation and caspase activation [27] [31]. The reactive oxygen species-mediated mechanism provides an additional layer of apoptotic regulation beyond direct kinase inhibition.
Indole-2-carboxamide derivatives, exemplified by compounds structurally related to the N,N-dimethyl-5-methoxy- variant, function as allosteric modulators of cannabinoid CB1 receptors through binding to sites distinct from the orthosteric ligand binding pocket [2] [10] [11]. These compounds demonstrate positive cooperativity for agonist binding while simultaneously inhibiting G-protein coupling, resulting in biased signaling through alternative pathways [10] [15].
The allosteric modulation mechanism involves binding to a distinct allosteric site that enhances orthosteric agonist affinity while altering receptor conformation to favor specific signaling pathways [10] [11]. Indole-2-carboxamide allosteric modulators increase CP55,940 binding affinity by 14-fold or greater, with binding cooperativity factors ranging from 16 to 25 [2] [12]. The equilibrium dissociation constant values for these modulators range from 89 to 259 nanomolar, indicating high-affinity binding to the allosteric site [2] [12].
Structure-activity relationship studies reveal critical structural requirements for cannabinoid CB1 receptor allosteric modulation [11] [12]. The 5-position of the indole ring requires electron-withdrawing substituents, with chloro and fluoro substitutions providing optimal activity [11]. The C3 alkyl chain length significantly impacts allosteric potency, with n-propyl and n-pentyl substituents demonstrating enhanced cooperativity compared to shorter alkyl chains [2] [11].
| Structural Feature | Optimal Substitution | Binding Cooperativity (α) | Equilibrium Dissociation Constant (nM) | Reference |
|---|---|---|---|---|
| C3 alkyl chain | n-pentyl | 16.55 | 167.3 | [12] |
| C5 substitution | Chloro | 24.5 | 259.3 | [2] |
| Linker length | Ethylene | 14.2 | 89.1 | [2] |
| N-substitution | Dimethylamino | 18.3 | 145.2 | [11] |
The N,N-dimethyl substitution on the phenethyl moiety enhances allosteric modulation compared to piperidinyl groups, providing improved binding cooperativity and receptor selectivity [2] [11]. This substitution pattern influences both the affinity for the allosteric site and the degree of cooperativity with orthosteric ligands [11] [13].
Biased signaling represents a key functional consequence of indole-2-carboxamide allosteric modulation [10] [15]. While these compounds inhibit G-protein-mediated signaling pathways, they promote β-arrestin-mediated extracellular signal-regulated kinase phosphorylation [10]. This pathway selectivity results from allosteric modulator-induced conformational changes that favor β-arrestin recruitment over G-protein coupling [10] [15].
The allosteric modulation mechanism provides several therapeutic advantages over orthosteric cannabinoid CB1 receptor ligands [10] [11]. Allosteric modulators maintain the spatial and temporal aspects of endogenous cannabinoid signaling while modulating receptor function only in the presence of orthosteric ligands [11]. This approach potentially reduces off-target effects associated with direct receptor activation or inhibition [16].
The pharmacophore mapping studies of indole-2-carboxamide derivatives, including N,N-dimethyl-5-methoxy-indole-2-carboxamide, have revealed critical structural requirements for cannabinoid type 1 receptor antagonism and subsequent antiobesity activity [1] [2]. The prototypical allosteric modulator ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide) has served as the foundational template for understanding the essential pharmacophoric elements required for cannabinoid type 1 receptor modulation [3].
Systematic structure-activity relationship studies have identified four critical structural determinants that significantly impact both binding affinity (KB) and binding cooperativity (α) values. The alkyl chain length at the C3-position demonstrates a profound influence on allosteric modulation properties, with n-propyl substitution enhancing orthosteric ligand binding cooperativity, while n-hexyl chains optimize binding affinity to the cannabinoid type 1 receptor [1] [3]. The most potent cannabinoid type 1 allosteric modulator identified, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, exhibited a KB value of 259.3 nanomolar with a remarkably high binding cooperativity factor (α) of 24.5 [1].
The electron-withdrawing substituent at the C5-position of the indole ring represents another crucial pharmacophoric feature, with chloro and fluoro substitutions demonstrating superior allosteric modulation compared to electron-donating groups [3]. Compound 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide achieved one of the lowest KB values (89.1 nanomolar) reported for any cannabinoid type 1 allosteric modulator [1].
The length of the linker between the amide bond and the phenyl ring B constitutes a highly restrictive structural requirement, with only ethylene substitution being tolerated. Any increase or decrease in linker length results in complete loss of allosteric activity [3]. Additionally, the amino substituent on phenyl ring B significantly influences both binding affinity and efficacy, with N,N-dimethylamino groups demonstrating improved allosteric properties relative to piperidinyl moieties [1] [3].
Advanced pharmacophore studies utilizing photoactivatable indole-2-carboxamides have confirmed the viability of incorporating benzophenone and phenyl azide functionalities while maintaining cannabinoid type 1 allosteric properties [2]. These investigations demonstrated that compounds bearing photoactivatable benzophenone moieties maintained binding to the cannabinoid type 1 receptor and preserved allosteric effects on orthosteric ligand binding, with binding cooperativity factors remaining comparable to parent compounds [2].
| Compound | Structure Type | KB Value (nM) | Cooperativity Factor (α) | Key Pharmacophore Features |
|---|---|---|---|---|
| ORG27569 | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | - | - | Critical C3 chain length, electron withdrawing C5 group |
| Indole-2-carboxamide 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | Propyl C3 chain, dimethylamino phenethyl |
| Indole-2-carboxamide 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | - | Hexyl C3 chain, high binding affinity |
| GAT229 | CB1 allosteric modulator | - | 14.7 | Enhanced cooperativity factor |
| ICAM-b | Indole-2-carboxamide analog | - | 14.0 | β-arrestin mediated signaling |
Comprehensive molecular docking investigations of indole-2-carboxamide derivatives with human liver glycogen phosphorylase α have provided detailed insights into the binding mechanisms and structure-activity relationships governing inhibitory potency [4] [5] [6]. The Lamarckian Genetic Algorithm implementation in AutoDock 3.0 has been extensively employed to elucidate the binding orientations and conformations of indole-2-carboxamide inhibitors within the glycogen phosphorylase α binding site [4].
The molecular docking studies revealed that indole-2-carboxamide compounds interact with human liver glycogen phosphorylase α through highly similar binding conformations, indicating a consistent binding mode across the series [4]. Three critical hydrogen bonding interactions have been identified as fundamental to the inhibitory mechanism: the indole nitrogen forms a hydrogen bond with the backbone carbonyl of Glu190, the carboxamide nitrogen interacts with the backbone carbonyl of Thr380, and the carbonyl group in the R substituent establishes contact with the nitrogen atom of the Lys191 side chain [7].
The most active compound in the molecular docking series, compound 6 (IC50 = 82 nanomolar), demonstrated the most favorable binding free energy (ΔG = −12.72 kcal/mol), establishing a strong correlation between calculated interaction energies and experimental inhibitory activities [7]. This correlation validates the accuracy of the docking conformations and provides a foundation for predictive modeling of new derivatives.
Systematic analysis of substituent effects revealed that the X and R group modifications, along with chiral center configurations, play crucial roles in determining inhibitory potency [7]. The presence of electron-withdrawing groups such as chloro or bromo at the X position generally enhanced binding affinity, while methoxy substitution (compound 12) resulted in reduced activity (IC50 = 4700 nanomolar) [7].
Advanced derivatives incorporating fluorine substitutions have achieved remarkable potency improvements. The compound 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide achieved an exceptional IC50 value of 0.020 micromolar, representing the most potent glycogen phosphorylase inhibitor in this chemical series [8] [9]. This compound demonstrated oral hypoglycemic activity in diabetic db/db mice at 10 mg/kg and exhibited excellent pharmacokinetic properties with high oral bioavailability and extended plasma half-life [8].
| Compound ID | IC50 (nM) | Binding Free Energy (kcal/mol) | X Substituent | R Group | Key Interactions |
|---|---|---|---|---|---|
| Compound 6 | 82 | −12.72 | Cl | CONMe2 | Most active in series |
| Compound 7 | 97 | −12.32 | Br | CHOHCONMe2 | Strong binding energy |
| Compound 5 | 110 | −11.98 | Cl | CHOHCONMe2 | Three hydrogen bonds with HLGP |
| Compound 8 | 110 | −11.70 | Cl | CONHMe | Moderate binding |
| Compound 14 | 220 | −11.12 | Cl | CONHMe | Different stereochemistry |
| 25e(alpha) | 0.02 | - | Cl | Complex fluorinated | Most potent GP inhibitor |